molecular formula C7H14ClNO2 B12305800 rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis

rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis

Cat. No.: B12305800
M. Wt: 179.64 g/mol
InChI Key: ZYODZIQGSWUCJT-UHFFFAOYSA-N
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Description

rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis is a chemical compound with the molecular formula C7H13NO2·HCl. It is a hydrochloride salt form of 2-[(1R,3S)-3-aminocyclopentyl]acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis is unique due to its specific stereochemistry, which can influence its reactivity, interactions, and applications. The cis configuration may impart distinct biological and chemical properties compared to its trans counterparts .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-(3-aminocyclopentyl)acetic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H

InChI Key

ZYODZIQGSWUCJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CC(=O)O)N.Cl

Origin of Product

United States

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